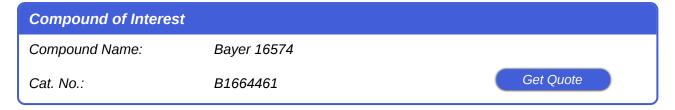


In-Depth Technical Guide: Chemical Structure and Properties of BAY 2731954 (Selitrectinib)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2731954, also known as Selitrectinib or LOXO-195, is a next-generation, orally bioavailable, and highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins. Developed to address acquired resistance to first-generation TRK inhibitors, Selitrectinib demonstrates potent activity against both wild-type and mutated TRK kinases, which are oncogenic drivers in a variety of solid tumors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to BAY 2731954.

Chemical Structure and Physicochemical Properties

BAY 2731954 is a synthetic organic small molecule with a complex macrocyclic structure.

Table 1: Chemical and Physicochemical Properties of BAY 2731954



Property	Value
Synonyms	Selitrectinib, LOXO-195
IUPAC Name	(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.0 ² , ⁶ .0 ⁷ , ¹² .0 ²¹ , ²⁵]pentaco sa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one
CAS Number	2097002-61-2
Molecular Formula	C ₂₀ H ₂₁ FN ₆ O
Molecular Weight	380.42 g/mol
SMILES	FC1=CN=C(CCINVALID-LINK NC(C2=C3N(C=CC4=N3)N=C2)=O)C([C@@H] 5N4CCC5)=C1
Solubility	Soluble in DMSO.
Storage	Store at -20°C for long-term storage.

Pharmacological Properties and Mechanism of Action

BAY 2731954 is a potent and selective antagonist of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] These receptors, when activated by neurotrophins, play a crucial role in neuronal development and function. In certain cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins that drive tumor growth and survival.

Selitrectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the induction of apoptosis and inhibition of cell proliferation in tumors harboring NTRK gene fusions. A key feature of BAY 2731954 is its ability to overcome acquired resistance to first-generation TRK inhibitors, which often arises from mutations in the TRK kinase domain, such as the solvent front mutation G595R in TRKA.[2][3]



In Vitro Activity

Selitrectinib has demonstrated potent inhibitory activity against wild-type and various mutant TRK kinases in enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of BAY 2731954 (IC50 values)

Target	IC50 (nM)
Wild-type TRKA	<1
TRKA G595R	2.0 - 9.8
Wild-type TRKC	<1
TRKC G623R	2.0 - 9.8
TRKA G667C	2.0 - 9.8

Selitrectinib also exhibits potent anti-proliferative activity in cancer cell lines driven by TRK fusions. For instance, in the TPM3-NTRK1 fusion-positive colorectal cancer cell line KM12, and other TRK fusion-positive cell lines like CUTO-3 and MO-91, Selitrectinib inhibits cell proliferation with an IC₅₀ of \leq 5 nM.[4]

In Vivo Efficacy

In preclinical xenograft models, orally administered BAY 2731954 has shown significant antitumor activity. In mice bearing tumors derived from NIH-3T3 cells engineered to express TRKA with or without resistance mutations, as well as in the KM12 colorectal cancer xenograft model, Selitrectinib effectively inhibited tumor growth.[4]

Experimental Protocols TRK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY 2731954 against wild-type and mutant TRK kinases.

Methodology:



- Recombinant TRK kinase domains (wild-type and mutants) are incubated with a peptide substrate and ATP in a suitable kinase buffer.
- BAY 2731954 is added at various concentrations.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of BAY 2731954 on cancer cell lines with NTRK gene fusions.

Methodology (using MTT assay):

- Cancer cell lines (e.g., KM12, CUTO-3, MO-91) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Cells are treated with a range of concentrations of BAY 2731954 or vehicle control (DMSO) and incubated for 72 hours.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]
- A solubilization solution is added to dissolve the formazan crystals.[5]
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

Western Blot Analysis of TRK Phosphorylation



Objective: To confirm the inhibition of TRK signaling by BAY 2731954 in cells.

Methodology:

- TRK fusion-positive cells are treated with various concentrations of BAY 2731954 for a specified time.
- Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[6]
- Protein concentrations of the lysates are determined using a standard protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[7]
- The membrane is blocked with a suitable blocking agent (e.g., BSA in TBST) to prevent nonspecific antibody binding.[8]
- The membrane is incubated with a primary antibody specific for phosphorylated TRK (p-TRK).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate. The
 membrane can be stripped and re-probed with an antibody for total TRK as a loading control.
 [8]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of BAY 2731954 in a living organism.

Methodology:

- Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of TRK fusion-positive cancer cells (e.g., KM12).
- Tumors are allowed to grow to a palpable size.

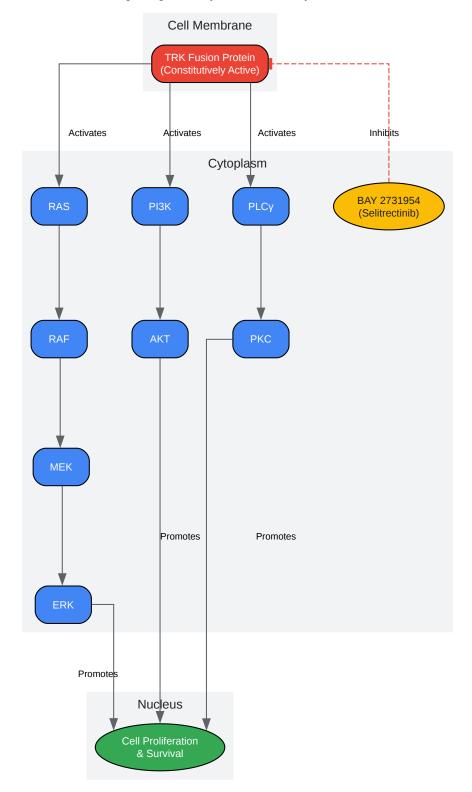


- Mice are randomized into treatment and control groups.
- BAY 2731954, formulated in a suitable vehicle, is administered orally once or twice daily. The control group receives the vehicle alone.
- Tumor volume is measured regularly using calipers (Volume = (width² x length)/2).[9]
- At the end of the study, tumors may be excised for further analysis (e.g., western blot for p-TRK).

Signaling Pathways and Experimental Workflows

The primary mechanism of action of BAY 2731954 is the inhibition of the TRK signaling pathway. In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of downstream pathways that promote cell proliferation and survival.





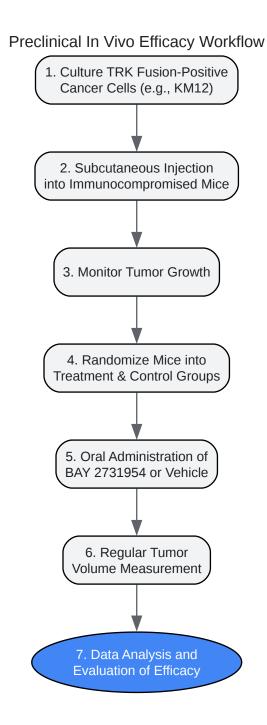
TRK Signaling Pathway and Inhibition by BAY 2731954

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Caption: TRK Signaling Pathway and Inhibition by BAY 2731954.



The following diagram illustrates a typical workflow for a preclinical in vivo study of BAY 2731954.

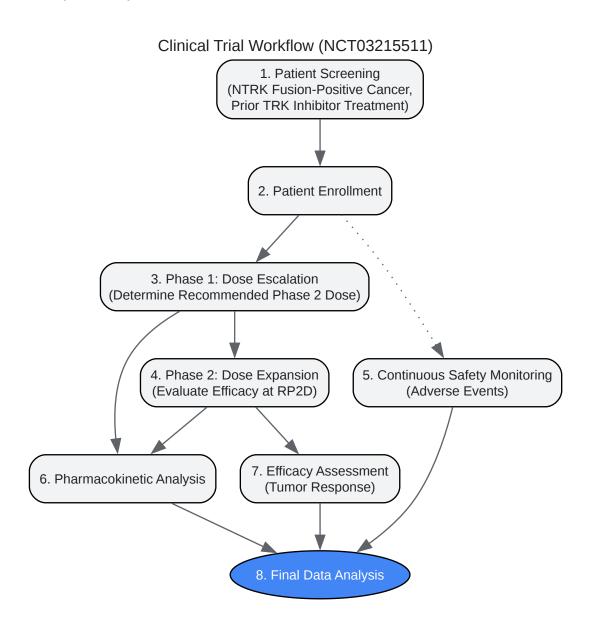


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Caption: Preclinical In Vivo Efficacy Workflow.



The clinical development of BAY 2731954 has been investigated in studies such as the NCT03215511 trial.[10][11] This Phase 1/2 study was designed to evaluate the safety, pharmacokinetics, and efficacy of Selitrectinib in patients with NTRK fusion-positive cancers who had been previously treated with a TRK inhibitor.



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Caption: Clinical Trial Workflow (NCT03215511).

Conclusion



BAY 2731954 (Selitrectinib) is a potent and selective next-generation TRK inhibitor with a well-defined chemical structure and mechanism of action. It effectively targets both wild-type and mutant TRK kinases, offering a promising therapeutic option for patients with NTRK fusion-positive cancers, particularly those who have developed resistance to first-generation inhibitors. The experimental data from in vitro and in vivo studies support its continued clinical development. This technical guide provides a foundational understanding of the key characteristics of BAY 2731954 for researchers and professionals in the field of oncology drug development.

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